

"5-Chloroisoquinolin-1-amine" molecular structure

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Compound of Interest

Compound Name: 5-Chloroisoquinolin-1-amine

Cat. No.: B8788931

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Technical Monograph: 5-Chloroisoquinolin-1-amine

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

5-Chloroisoquinolin-1-amine (CAS: 102199-98-4) is a privileged heteroaromatic scaffold extensively utilized in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., ROCK, PKA) and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

Structurally, it features an isoquinoline bicyclic core functionalized with a primary amine at the C1 position and a chlorine atom at the C5 position. This specific substitution pattern is critical: the C1-amine serves as a key hydrogen bond donor/acceptor in the kinase hinge region, while the C5-chlorine atom modulates lipophilicity (logP) and blocks metabolic oxidation at a typically reactive site, enhancing the molecule's pharmacokinetic profile.

Technical Note on Isomerism: Researchers must distinguish this compound from its reverse isomer, 1-chloro-5-aminoisoquinoline (CAS 374554-54-8). Confusion between these two

positional isomers is common in database searches. This guide focuses strictly on the 1-amino-5-chloro regioisomer.

Structural Characterization & Properties

2.1. Nomenclature and Numbering

The isoquinoline ring system is numbered starting from the carbon adjacent to the nitrogen atom in the pyridine ring (C1) and proceeding counter-clockwise.

- Position 1: Amino group (-NH₂).^[2] Critical for H-bonding.
- Position 2: Nitrogen atom (Isoquinoline core).^{[3][4][5][6]}
- Position 5: Chlorine atom (-Cl).^{[3][7][8][9]} Located on the benzene ring, "peri" to the C4 proton.

2.2. Tautomeric Equilibrium

A defining feature of 1-aminoisoquinolines is the prototropic tautomerism between the amino form (aromatic) and the imino form (1-imino-1,2-dihydroisoquinoline).

- Amino Form (A): Predominant in polar solvents and solid state. Maintains full aromaticity of the pyridine ring.
- Imino Form (B): Involves protonation of the ring nitrogen (N2) and formation of an exocyclic double bond (=NH).

Medicinal Chemistry Implication: While the amino form is generally more stable, the imino tautomer often represents the bioactive conformation in kinase active sites, where the ring nitrogen (N2) acts as a hydrogen bond acceptor and the exocyclic NH acts as a donor.

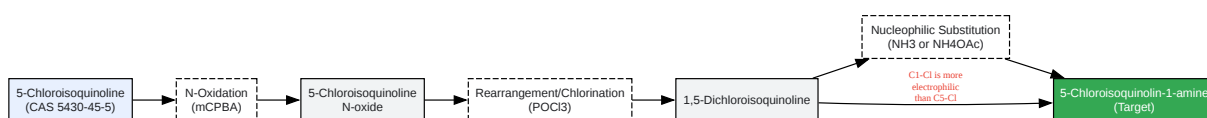
2.3. Physicochemical Profile

Property	Value / Descriptor	Note
Molecular Formula	C ₉ H ₇ ClN ₂	
Molecular Weight	178.62 g/mol	Fragment-like space
CAS Number	102199-98-4	Primary identifier
Physical State	Solid	High mp due to intermolecular H-bonding
Predicted LogP	~1.7 - 2.1	5-Cl increases lipophilicity vs. parent
Acidity (pKa)	~7.0 - 8.0 (Conjugate acid)	Basicity reduced by 5-Cl inductive effect

Synthetic Methodology

The synthesis of **5-chloroisoquinolin-1-amine** requires a strategy that ensures regioselectivity for the C1 position. Direct amination of 5-chloroisoquinoline is not feasible due to the poor leaving group ability of hydride. The "Self-Validating" protocol below utilizes the enhanced electrophilicity of the N-oxide intermediate to install a leaving group (Cl) at C1, followed by nucleophilic aromatic substitution (S_NAr).

3.1. Retrosynthetic Analysis & Workflow



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Figure 1: Step-wise synthetic pathway leveraging the reactivity difference between C1 and C5 positions.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloroisoquinoline N-oxide

- Reagents: 5-Chloroisoquinoline, m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).
- Protocol: Dissolve 5-chloroisoquinoline in DCM at 0°C. Add mCPBA (1.2 equiv) portion-wise. Stir at room temperature for 12 hours.
- Validation: Monitor by TLC. The N-oxide is significantly more polar than the starting material.
- Workup: Wash with aqueous NaHCO₃ to remove m-chlorobenzoic acid byproduct.

Step 2: Regioselective Chlorination (The Meisenheimer Rearrangement)

- Reagents: 5-Chloroisoquinoline N-oxide, Phosphorus Oxychloride (POCl₃).
- Protocol: Reflux the N-oxide in neat POCl₃ (or with CHCl₃ as co-solvent) for 3-5 hours.
- Mechanism: The oxygen attacks the phosphorus, creating a good leaving group. Chloride ion attacks C1 (the most electrophilic position adjacent to the positively charged nitrogen), restoring aromaticity and eliminating the phosphate group.
- Product: 1,5-Dichloroisoquinoline.
- Critical Control Point: Ensure anhydrous conditions. POCl₃ reacts violently with water.

Step 3: Amination (SNAr)

- Reagents: 1,5-Dichloroisoquinoline, Ammonia (NH₃) in Methanol or Ammonium Acetate (NH₄OAc) / Phenol.
- Method A (High Pressure): Heat 1,5-dichloroisoquinoline with NH₃/MeOH in a sealed tube at 100-120°C.
- Method B (Phenoxy Route - Higher Purity): React 1,5-dichloro compound with Phenol/KOH to get the 1-phenoxy intermediate, then displace with NH₄OAc at 140°C.

- **Selectivity:** The C1-Cl bond is activated by the ring nitrogen (similar to a 2-chloropyridine), making it highly susceptible to nucleophilic attack. The C5-Cl bond is an unactivated aryl chloride and remains intact under these conditions.

Medicinal Chemistry Applications

4.1. Kinase Inhibitor Scaffold (ROCK/PKA)

The 1-aminoisoquinoline core is a bioisostere of the isoquinoline sulfonamide scaffold found in Fasudil (a ROCK inhibitor).

- **Hinge Binding:** The motif functions as a bidentate hydrogen bond partner.
 - **Donor:** The exocyclic -NH₂ donates a proton to the hinge region backbone carbonyl.
 - **Acceptor:** The ring Nitrogen (N2) accepts a proton from the hinge region backbone amide NH.
- **5-Chloro Role:**
 - **Lipophilic Contact:** The chlorine atom sits in a hydrophobic pocket (often the "gatekeeper" or solvent-exposed region depending on binding mode), displacing high-energy water molecules.
 - **Metabolic Block:** Prevents hydroxylation at the C5 position, a common metabolic soft spot in unsubstituted isoquinolines.

4.2. Pharmacophore Map

Figure 2: Pharmacophore interaction map highlighting the functional roles of the scaffold elements.

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